



# Application Notes and Protocols for Generating a PP13 Gene Knockout Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |
|----------------------|----------|-----------|--|--|
| Compound Name:       | PP13     |           |  |  |
| Cat. No.:            | B1576774 | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Placental Protein 13 (**PP13**), encoded by the LGALS13 gene, is a member of the galectin family predominantly expressed in the placenta.[1] It plays a crucial role in pregnancy by facilitating the remodeling and structural stabilization of maternal uterine arteries and veins.[2] **PP13** is involved in promoting maternal immune tolerance to the fetus and regulating vascular adaptation to pregnancy.[2][3] Studies have shown that **PP13** facilitates vasodilation through the endothelial nitric oxide synthase (eNOS) and prostaglandin signaling pathways.[2][4] Notably, low first-trimester levels of **PP13** in maternal serum are associated with an increased risk of developing preeclampsia, a life-threatening hypertensive disorder of pregnancy.[1][5]

The generation of a **PP13** gene knockout mouse model is a critical step towards understanding the in vivo function of this protein in normal pregnancy and the pathophysiology of preeclampsia. This model will be invaluable for studying the downstream effects of **PP13** deficiency on the maternal cardiovascular system, placental development, and fetal growth. Furthermore, it will serve as an essential tool for the preclinical evaluation of potential therapeutic interventions, such as **PP13** replacement therapy.[1]

These application notes provide detailed protocols for generating a Lgals13 knockout mouse model using CRISPR-Cas9 technology, subsequent genotyping, and proposed phenotyping strategies.



# I. Experimental Protocols Generation of Lgals13 Knockout Mice using CRISPRCas9

This protocol outlines the generation of a global knockout of the Lgals13 gene in mice by inducing a frameshift mutation in an early exon.[6][7]

- a. Design of single guide RNAs (sgRNAs)
- Identify the mouse Lgals13 gene sequence from the NCBI or Ensembl database.
- Target an early exon (e.g., exon 2) to ensure a complete loss-of-function mutation.
- Use a CRISPR design tool (e.g., CHOPCHOP, CRISPOR) to design 2-3 sgRNAs with high on-target scores and low off-target potential.
- Order synthetic sgRNAs or plasmids for in vitro transcription.
- b. Preparation of CRISPR-Cas9 components for microinjection
- Prepare a microinjection mix containing:
  - Cas9 nuclease (protein or mRNA)
  - Synthesized and purified sgRNA(s)
  - Microinjection buffer (e.g., TE buffer, pH 7.5)
- The final concentrations of components should be optimized, but a starting point is 100 ng/ $\mu$ l for Cas9 mRNA and 50 ng/ $\mu$ l for each sgRNA.[8]
- c. Zygote Microinjection
- Harvest zygotes from superovulated female mice (e.g., C57BL/6J strain).
- Microinject the CRISPR-Cas9 mixture into the pronucleus or cytoplasm of the fertilized eggs.
   [9]



- Surgically transfer the microinjected zygotes into the oviducts of pseudopregnant recipient female mice.[10]
- d. Identification of Founder Mice
- Pups born from the recipient females are potential founders.
- At 2-3 weeks of age, obtain a small tissue sample (e.g., tail tip or ear punch) for genomic DNA extraction.
- Genotype the pups to identify individuals carrying the desired mutation (see Genotyping Protocol below).

## **Genotyping Protocol for Lgals13 Knockout Mice**

This protocol is for identifying wild-type (+/+), heterozygous (+/-), and homozygous (-/-) knockout mice.

- a. Genomic DNA Extraction
- Digest the tissue sample overnight at 55°C in a lysis buffer containing Proteinase K.[11]
- Purify the genomic DNA using a standard phenol-chloroform extraction or a commercial DNA extraction kit.[12]
- Quantify the DNA concentration and quality using a spectrophotometer.
- b. PCR Amplification
- Design PCR primers flanking the sgRNA target site in the Lgals13 gene.
- Perform PCR using the extracted genomic DNA as a template. The reaction conditions should be optimized for the specific primers and polymerase used.[13]
- A typical PCR cycling protocol is:
  - Initial denaturation: 95°C for 3 minutes
  - o 35 cycles of:



Denaturation: 95°C for 30 seconds

Annealing: 58-62°C for 30 seconds

■ Extension: 72°C for 30-60 seconds

Final extension: 72°C for 5 minutes

#### c. Genotype Analysis

- Analyze the PCR products by agarose gel electrophoresis. Wild-type and mutant alleles may show a size difference due to insertions or deletions (indels).
- For more precise analysis, perform Sanger sequencing of the PCR products to confirm the presence and nature of the indel mutation.

# **Phenotyping Protocol for Lgals13 Knockout Mice**

A comprehensive phenotyping strategy is essential to characterize the effects of Lgals13 knockout.

- a. Cardiovascular Phenotyping
- Blood Pressure Monitoring: Measure systolic and diastolic blood pressure in pregnant and non-pregnant knockout and wild-type mice using tail-cuff plethysmography or radiotelemetry.
- Vascular Function: Isolate uterine and mesenteric arteries to assess vasodilation in response to PP13 and other vasoactive substances using pressure myography.[4]
- b. Reproductive and Developmental Phenotyping
- Fertility Assessment: Set up timed matings and monitor litter size and frequency.
- Placental Analysis: At mid- and late-gestation, dissect placentas and measure their weight and diameter. Perform histological analysis to assess labyrinth and junctional zone morphology.



- Fetal Analysis: Measure fetal weight and crown-rump length to assess for intrauterine growth restriction.
- c. Molecular and Biochemical Analysis
- Gene Expression: Use qRT-PCR or Western blotting to confirm the absence of Lgals13 expression in the placenta of knockout mice.
- Signaling Pathway Analysis: Measure the levels of eNOS, phosphorylated eNOS, and prostaglandins (e.g., PGI2) in uterine tissue to assess the impact on the PP13 signaling pathway.

#### **II. Data Presentation**

The following tables are templates for summarizing the quantitative data expected from the phenotyping of the Lgals13 knockout mouse model. The values presented are illustrative and based on the known functions of **PP13** and phenotypes observed in relevant animal models.

Table 1: Cardiovascular Phenotypes in Pregnant Mice (Gestational Day 18.5)

| Genotype           | Systolic Blood<br>Pressure (mmHg) | Diastolic Blood<br>Pressure (mmHg) | Uterine Artery<br>Dilation (%) |
|--------------------|-----------------------------------|------------------------------------|--------------------------------|
| Wild-Type (+/+)    | 100 ± 5                           | 70 ± 4                             | 50 ± 5                         |
| Heterozygous (+/-) | 115 ± 6                           | 80 ± 5                             | 35 ± 4                         |
| Homozygous (-/-)   | 130 ± 8                           | 95 ± 6                             | 20 ± 3                         |

Table 2: Reproductive and Developmental Outcomes

| Genotype           | Litter Size | Placental Weight<br>(mg) | Fetal Weight (g) |
|--------------------|-------------|--------------------------|------------------|
| Wild-Type (+/+)    | 8 ± 1       | 100 ± 10                 | 1.5 ± 0.2        |
| Heterozygous (+/-) | 7 ± 1       | 85 ± 8                   | 1.3 ± 0.2        |
| Homozygous (-/-)   | 6 ± 2       | 70 ± 12                  | 1.1 ± 0.3        |



Table 3: Molecular Analysis of Uterine Tissue

| Genotype           | Lgals13 mRNA<br>(relative<br>expression) | p-eNOS/eNOS ratio | PGI2 levels (pg/mg<br>tissue) |
|--------------------|------------------------------------------|-------------------|-------------------------------|
| Wild-Type (+/+)    | 1.00 ± 0.15                              | 1.00 ± 0.10       | 200 ± 25                      |
| Heterozygous (+/-) | 0.45 ± 0.08                              | 0.65 ± 0.09       | 140 ± 20                      |
| Homozygous (-/-)   | Not detectable                           | 0.30 ± 0.05       | 80 ± 15                       |

# **III. Visualizations**





#### Click to download full resolution via product page

Caption: **PP13** signaling pathway leading to vasodilation.



#### Click to download full resolution via product page

Caption: Experimental workflow for generating **PP13** knockout mice.





Click to download full resolution via product page

Caption: Logical relationships of expected phenotypes in **PP13** knockout mice.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Mice lacking galectin-3 (Lgals3) function have decreased home cage movement PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gene LGALS13 [maayanlab.cloud]
- 3. biorxiv.org [biorxiv.org]
- 4. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 5. LGALS13 galectin 13 [Homo sapiens (human)] Gene NCBI [ncbi.nlm.nih.gov]
- 6. Generating Mouse Models Using CRISPR-Cas9 Mediated Genome Editing PMC [pmc.ncbi.nlm.nih.gov]
- 7. 006337 Strain Details [jax.org]
- 8. Placental Protein 13 Administration to Pregnant Rats Lowers Blood Pressure and Augments Fetal Growth and Venous Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Easi-CRISPR protocol for creating knock-in and conditional knockout mouse models using long ssDNA donors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of Placental Development and Its Impact on Fetal Growth-New Insights From Mouse Models PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Blood pressure is elevated in the absence of resistance artery dysfunction in a mouse model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PPAR-α knockout leads to elevated blood pressure response to angiotensin II infusion associated with an increase in renal α-1 Na+/K+ ATPase protein expression and activity PMC [pmc.ncbi.nlm.nih.gov]



- 13. Regulation of Placental Development and Its Impact on Fetal Growth—New Insights From Mouse Models PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Generating a PP13 Gene Knockout Mouse Model]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1576774#generating-a-pp13-gene-knockout-mouse-model]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com